molecular formula C11H13FO2 B15239380 2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol

2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol

Cat. No.: B15239380
M. Wt: 196.22 g/mol
InChI Key: NPHAXUBOHUIOOP-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol is an organic compound with the molecular formula C10H11FO2 It is characterized by the presence of a fluorophenyl group attached to an oxetane ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol typically involves a series of organic reactions. One common method includes the cyclization of a suitable precursor to form the oxetane ring, followed by the introduction of the fluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the desired substitution, often involving nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Fluorophenyl)oxetan-3-yl)methanamine
  • 2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-ol
  • (3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid

Uniqueness

2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)oxetan-3-yl]ethanol

InChI

InChI=1S/C11H13FO2/c12-10-3-1-9(2-4-10)11(5-6-13)7-14-8-11/h1-4,13H,5-8H2

InChI Key

NPHAXUBOHUIOOP-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CCO)C2=CC=C(C=C2)F

Origin of Product

United States

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